molecular formula C15H15NO2 B12680812 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- CAS No. 39985-93-8

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-

Cat. No.: B12680812
CAS No.: 39985-93-8
M. Wt: 241.28 g/mol
InChI Key: TWXWBXDLOSIXQT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione (phthalimide) derivatives are pivotal in medicinal chemistry due to their versatility as scaffolds for bioactive compounds. The compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- features a partially hydrogenated isoindole core (4,5,6,7-tetrahydro modification) and a benzyl (phenylmethyl) substituent at the 2-position. The tetrahydro modification enhances stability and lipophilicity, while the benzyl group improves membrane permeability, a critical factor for drug bioavailability . This compound’s molecular formula is estimated as C₁₅H₁₅NO₂, with a molecular weight of approximately 241.29 g/mol (calculated from structural analogs in ).

Properties

CAS No.

39985-93-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-benzyl-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

TWXWBXDLOSIXQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Pathways

The synthesis of compounds in the isoindole-dione family often involves these steps:

  • Phthalimide Formation : The starting material, phthalic anhydride, reacts with ammonia or a primary amine to form phthalimide.
  • N-Alkylation : The phthalimide undergoes alkylation using an appropriate alkyl halide or benzyl halide under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Reduction or Hydrogenation : If the tetrahydro structure is required, catalytic hydrogenation (e.g., using palladium on carbon) can be employed to saturate the aromatic ring.

Specific Considerations for Substituents

For the compound "4,5,6,7-tetrahydro-2-(phenylmethyl)", the benzyl group (phenylmethyl) would likely be introduced during the N-alkylation step using benzyl bromide or benzyl chloride.

Solvent and Catalyst Selection

  • Solvents : Acetonitrile, DMF (dimethylformamide), or ethanol are commonly used.
  • Catalysts/Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are typical bases employed for alkylation reactions.

Purification

Recrystallization from ethanol or ethanol/hexane mixtures is often used to purify the final product.

Hypothetical Data Table for Preparation

Step Reagents & Conditions Expected Yield (%) Notes
1 Phthalic anhydride + Ammonia ~90% Formation of phthalimide
2 Phthalimide + Benzyl bromide + K₂CO₃ in acetonitrile ~80% N-alkylation step
3 Catalytic hydrogenation (Pd/C, H₂) ~85% Reduction of aromatic ring

Analytical Techniques

To confirm the structure and purity of the synthesized compound:

Suggested Research Directions

To obtain precise preparation methods:

  • Search academic databases like SciFinder or Reaxys for synthesis protocols.
  • Review journals such as Synthetic Communications or Journal of Organic Chemistry for related compounds.
  • Explore patents that may detail industrial preparation methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Position

The N-benzyl group facilitates nucleophilic substitution under specific conditions. For example:

  • Alkylation/Acylation Reactions : The benzyl group can be replaced by nucleophiles (e.g., amines, thiols) via SN2 mechanisms.

  • Oxidation : The benzyl carbon may undergo oxidation to form a carbonyl group, yielding derivatives like ketones or carboxylic acids under strong oxidizers like KMnO₄ .

Table 1: Example Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
PiperazineDMF, 80°C, 12hN-Piperazinyl derivative~70%
Sodium thiophenateEtOH, refluxS-Benzyl thioether~65%

Ring-Opening Reactions of the Isoindole-Dione Core

The dione moiety is susceptible to nucleophilic attack, leading to ring-opening:

  • Hydrolysis : Under acidic or basic conditions, the ring opens to form dicarboxylic acid derivatives.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) produces imide derivatives .

Table 2: Ring-Opening Reactions

ReagentConditionsProductApplicationSource
NaOH (aq.)Reflux, 6hTetrahydrophthalic acidPolymer precursors
BenzylamineTHF, RT, 24hN-Benzyl-tetrahydrophthalimideBioactive compounds

Hydrogenation/Dehydrogenation of the Tetrahydro Ring

The saturated cyclohexene ring can undergo further hydrogenation or dehydrogenation:

  • Full Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the tetrahydro ring to a fully saturated cyclohexane structure.

  • Dehydrogenation : Oxidation with DDQ forms aromatic isoindole derivatives .

Table 3: Hydrogenation/Dehydrogenation Outcomes

ProcessCatalyst/ReagentProductNotesSource
HydrogenationH₂, Pd-CPerhydro-isoindole-dioneEnhanced stability
DehydrogenationDDQ, CH₂Cl₂Aromatic isoindole-dioneIncreased reactivity

Carbonyl Group Transformations

The carbonyl groups participate in condensation and reduction reactions:

  • Condensation with Hydrazines : Forms hydrazide derivatives, useful in agrochemical synthesis.

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyls to alcohols, though steric hindrance may limit yields .

Table 4: Carbonyl Reactivity

Reaction TypeReagentProductYieldSource
Hydrazide formationHydrazine hydrateTetrahydrophthalhydrazide~85%
ReductionLiAlH₄, THFDiol derivative~50%

Cross-Coupling Reactions

The aromatic benzyl group enables Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for functionalization:

  • Suzuki Reaction : Boronic acids couple to the benzyl aryl group, introducing substituents like halides or nitro groups .

Table 5: Cross-Coupling Examples

PartnerCatalystProductApplicationSource
Phenylboronic acidPd(PPh₃)₄Biaryl derivativeDrug discovery

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
1H-Isoindole derivatives have been studied for their potential pharmacological activities. Research indicates that compounds within this class can exhibit a range of biological effects, such as:

  • Anticancer Activity: Some isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain modifications to the isoindole structure enhance its interaction with cancer-related targets, leading to increased cytotoxicity against various cancer cell lines .
  • Anticonvulsant Properties: A study highlighted the synthesis of isoindole derivatives that displayed significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isoindole core could lead to increased efficacy in seizure control .
  • Cyclooxygenase Inhibition: A new derivative of 1H-Isoindole-1,3(2H)-dione was synthesized and evaluated for its affinity towards cyclooxygenase enzymes. The findings suggested that certain modifications could enhance inhibition of COX-1 and COX-2, which are critical targets in inflammation and pain management .

Materials Science

Polymer Chemistry:
The incorporation of 1H-Isoindole derivatives into polymer matrices has been explored for developing advanced materials with specific properties. These compounds can act as monomers or crosslinking agents in the synthesis of polymers with enhanced thermal stability and mechanical strength.

Photonic Applications:
Research has also investigated the use of isoindole derivatives in photonic applications. Their ability to absorb light at specific wavelengths makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Environmental Science

Biodegradation Studies:
The environmental impact of synthetic compounds has led to studies on the biodegradability of isoindole derivatives. Research indicates that certain microbial strains can effectively degrade these compounds, suggesting potential applications in bioremediation efforts to clean up contaminated environments.

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives revealed that modifications at the phenylmethyl position significantly influenced their anticancer activity. The most active compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines. Detailed SAR studies provided insights into the necessary structural features for optimal activity.

Case Study 2: Cyclooxygenase Inhibition

In vitro assays were performed on various N-substituted isoindole derivatives to assess their inhibitory effects on cyclooxygenase enzymes. The results showed that compounds with electron-donating groups on the phenyl ring exhibited stronger inhibition compared to those with electron-withdrawing groups. Molecular docking studies further elucidated the binding interactions at the active site.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between the target compound and structurally related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Primary Application
Target Compound 2-(Phenylmethyl), 4,5,6,7-tetrahydro ~241.29 Anticonvulsant (hypothesized) Medicinal (under research)
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13) 2-Phenylethyl ~243.30 Anticonvulsant Medicinal (seizure models)
Pomalidomide 4-Amino-2-(2,6-dioxopiperidin-3-yl) 273.24 Anticancer Cancer therapy
C.I. Pigment Yellow 138 Tetrachloro, quinolinyl substituents ~760.90 (Cl-rich) None Industrial pigment
4,5,6,7-Tetrachloro-2-hexylphthalimide Tetrachloro, hexyl 369.07 Not reported Potential fungicide/herbicide

Key Findings from Comparative Studies

  • Anticonvulsant Activity : Derivatives like 2-(2-phenylethyl)-phthalimide (13) exhibit potent activity in pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models. Molecular docking studies () suggest that the phenethyl group optimizes binding to sodium channel pores, a mechanism shared with phenytoin. The target compound’s benzyl group may alter binding affinity due to steric or electronic differences, though experimental data is pending .
  • Cancer Therapeutics: Pomalidomide, a 4-amino-substituted derivative, inhibits tumor progression via modulation of cereblon E3 ligase activity. The absence of an amino group in the target compound likely precludes similar anticancer mechanisms .
  • Industrial Applications: Halogenated derivatives like C.I. Pigment Yellow 138 and 4,5,6,7-tetrachloro-2-hexylphthalimide are used as pigments or agrochemicals due to their stability and chromatic properties.

Physicochemical and Pharmacokinetic Differences

  • Reactivity : Unlike chlorinated derivatives (e.g., ), the target compound’s lack of electron-withdrawing groups reduces electrophilic reactivity, minimizing toxicity risks.
  • Synthetic Accessibility : The benzyl group is simpler to introduce than the piperazinyl or trifluoromethyl groups seen in and , streamlining synthesis .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- is particularly noteworthy for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of isoindole derivatives usually involves various chemical reactions that yield compounds with different substituents. For instance, a study synthesized several derivatives with yields ranging from 47.24% to 92.91% and confirmed their structures using spectral analysis techniques such as FT-IR and NMR .

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit promising antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds were tested against both Gram-positive and Gram-negative bacteria. One derivative demonstrated an inhibition zone comparable to gentamicin .
  • Antileishmanial Activity : Some isoindole derivatives showed significant effectiveness against Leishmania tropica, with IC50 values indicating higher potency than standard treatments like Glucantime .

Anticancer Activity

The anticancer potential of isoindole derivatives has been explored extensively:

  • Cell Line Studies : Compounds exhibited antiproliferative effects on human cancer cell lines such as Caco-2 and HCT-116. Notably, treatment with these compounds led to cell cycle arrest and induced apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : SAR analysis revealed that the lipophilicity of these compounds correlates positively with their antileishmanial and antiproliferative activities .

Anti-inflammatory Activity

Isoindole derivatives have also been evaluated for their anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Several derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. Some compounds showed greater inhibition than the reference drug meloxicam .
  • Cytokine Modulation : These compounds modulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) while enhancing anti-inflammatory markers like IL-10 in macrophages .

Detailed Research Findings

Activity Type IC50 Values Reference
AntibacterialComparable to gentamicin
Antileishmanial0.0478 μmol/mL
Anticancer (Caco-2)Induces apoptosis
COX-2 InhibitionGreater than meloxicam
AChE Inhibition1.12 μM

Case Studies

Several studies have highlighted the efficacy of 1H-Isoindole derivatives:

  • Antimicrobial Evaluation : A study reported that specific isoindole derivatives showed significant activity against Proteus mirabilis and Klebsiella pneumoniae, indicating their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro tests indicated that certain isoindole derivatives did not exhibit cytotoxicity at concentrations up to 90 µM, suggesting a favorable safety profile for further development .
  • Neuroprotective Potential : Some isoindole derivatives were evaluated for their ability to inhibit cholinesterases (AChE and BuChE), showing promising results that could lead to Alzheimer’s disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-isoindole-1,3(2H)-dione derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives can be synthesized via condensation reactions between phthalimide analogs and substituted amines or alcohols. For example, a Mannich-type reaction involves heating phthalimide with formaldehyde and heterocyclic amines (e.g., 2,6-dimethylpiperidine) in ethanol under reflux (70°C, 3 hours). Post-synthesis purification via recrystallization and structural validation using ¹H/¹³C-NMR, FT-IR, and elemental analysis is critical .
  • Optimization : Adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time improves yield. Catalytic bases like potassium hydroxide enhance nucleophilic substitution efficiency .

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Key Parameters : Determine solubility (via HPLC), logP (shake-flask method), and thermal stability (DSC/TGA). NIST databases provide reference spectral data (e.g., IR, mass spectra) for cross-validation .
  • Structural Confirmation : X-ray crystallography or computational modeling (DFT) resolves stereochemistry, while 2D-NMR (COSY, HSQC) confirms substituent positions .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • COX Inhibition : Use enzyme-linked immunosorbent assays (ELISA) with recombinant COX-1/COX-2 isoforms. IC₅₀ values are calculated from dose-response curves, with celecoxib as a positive control .
  • Antioxidant Activity : DPPH radical scavenging assays quantify free radical neutralization, normalized to Trolox equivalents .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate the compound’s efficacy in neuropathic pain and inflammation?

  • Models :

  • Carrageenan-induced paw edema assesses anti-inflammatory activity (dose range: 10–100 mg/kg, oral administration).
  • Chemotherapy-induced peripheral neuropathy (CIPN) in rodents evaluates neuropathic pain relief (e.g., mechanical allodynia via von Frey filaments) .
    • Endpoints : Measure edema volume, pain thresholds, and cytokine levels (IL-6, TNF-α) at 1–24 hours post-treatment. Include sham and vehicle controls .

Q. What computational strategies resolve contradictions in COX-1/COX-2 selectivity data?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding. Dock the compound into COX-1 (PDB: 3N8X) and COX-2 (PDB: 5KIR) active sites. Validate with MM-GBSA binding energy calculations .
  • Experimental Cross-Check : Compare docking results with in vitro COX inhibition assays. Discrepancies may arise from protein flexibility or assay conditions (e.g., enzyme source, substrate concentration) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Modifications :

  • Phenylmethyl substituent : Replace with fluorinated or electron-withdrawing groups to enhance metabolic stability.
  • Tetrahydroisoindole core : Introduce heteroatoms (e.g., sulfur) to modulate lipophilicity .
    • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What methodologies address discrepancies in cytotoxicity profiles between in silico and in vitro studies?

  • In Silico Tools : Predict toxicity via ProTox-II (LD₅₀, organ-specific toxicity) and cross-validate with Ames test data.
  • In Vitro Validation : Perform MTT assays on human cell lines (e.g., HepG2, HEK293) at 1–100 µM concentrations. Use flow cytometry to distinguish apoptosis from necrosis .

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